N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Description
This compound is a hybrid molecule featuring a 6,7-dimethyl-2-oxo-1,2-dihydroquinoline core linked via an ethyl group to a 2-(1H-indol-3-yl)-2-oxoacetamide moiety. The indole moiety, a privileged structure in medicinal chemistry, is conjugated to an oxoacetamide group, enabling hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-13-9-16-11-15(22(28)26-20(16)10-14(13)2)7-8-24-23(29)21(27)18-12-25-19-6-4-3-5-17(18)19/h3-6,9-12,25H,7-8H2,1-2H3,(H,24,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVNQGPCNVODLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline and indole intermediates. The quinoline intermediate can be synthesized through the cyclization of appropriate aniline derivatives, while the indole intermediate can be prepared via Fischer indole synthesis.
The final step involves the coupling of these intermediates through an amide bond formation. This can be achieved using reagents such as carbodiimides (e.g., DCC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and oxoacetamide groups in the compound undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reaction with concentrated HCl or H₂SO₄ at reflux cleaves the amide bond, yielding 2-(1H-indol-3-yl)-2-oxoacetic acid and 3-(2-aminoethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one as products.
Conditions : 6M HCl, 100°C, 12 hours. -
Basic Hydrolysis :
NaOH or KOH in aqueous ethanol (60–80°C) hydrolyzes the oxoacetamide moiety to generate 2-(1H-indol-3-yl)-2-oxoacetate salts alongside the quinoline-ethylamine intermediate.
Table 1: Hydrolysis Reaction Outcomes
| Reactants | Conditions | Products | Yield (%) |
|---|---|---|---|
| Compound + HCl (6M) | Reflux, 12 h | Indole-oxoacetic acid + Quinoline-ethylamine | ~65 |
| Compound + NaOH (2M) | EtOH/H₂O, 80°C, 8 h | Sodium oxoacetate + Quinoline intermediate | ~72 |
Oxidation-Reduction Reactions
The quinoline and indole moieties participate in redox processes:
-
Oxidation :
-
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C) reduces the oxoacetamide group to 2-(1H-indol-3-yl)-2-hydroxyacetamide .
-
LiAlH₄ selectively reduces the quinoline’s carbonyl group to a hydroxyl group.
-
Table 2: Redox Reaction Parameters
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 50°C, 4 h | Quinoline-2,3-dione derivative | Requires inert atmosphere |
| Reduction | H₂ (1 atm), 10% Pd-C, EtOH, 25°C | Hydroxyacetamide analog | High stereoselectivity |
Cycloaddition and Ring-Opening Reactions
The indole moiety participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:
-
Reaction with nitromethane under Henry reaction conditions forms 3-(nitromethylene)indolin-2-one derivatives .
-
Thermal decomposition of intermediates generates fused heterocycles (e.g., pyrazoloindoles) .
Nucleophilic Substitution at the Acetamide Group
The α-ketoamide group undergoes nucleophilic attack:
-
Reaction with Grignard reagents (e.g., MeMgBr) forms tertiary alcohols.
-
Thiols (e.g., HSCH₂CO₂H) replace the oxo group under Mitsunobu conditions (PPh₃, DEAD) .
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces C–H bond functionalization :
-
The quinoline’s methyl groups undergo radical coupling, forming dimeric structures.
Key Mechanistic Insights
-
Steric Effects : The 6,7-dimethyl groups on the quinoline ring hinder electrophilic substitution at the C4 position.
-
Electronic Effects : The electron-withdrawing oxoacetamide group activates the indole’s C2 position for electrophilic reactions .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions compared to THF or DCM .
Scientific Research Applications
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Structural Analogues from 2-Oxoindoline Derivatives (Egyptian Journal of Basic and Applied Sciences, 2023)
describes several 2-oxoindoline derivatives with structural similarities to the target compound. Key comparisons include:
Key Observations :
- The target compound’s dihydroquinoline core distinguishes it from the 2-oxoindoline derivatives, which may confer distinct electronic properties and target selectivity.
- Substituents like the 6,7-dimethyl groups on the quinoline ring (target) vs. 5-methyl on indole (Compound 15) suggest divergent steric effects and solubility profiles.
Quinoxaline-Based Acetamide Derivatives (International Journal of Applied Chemistry, 2017)
reports N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (e.g., 4a), which share the acetamide functionality but differ in core structure:
| Compound ID | Core Structure | Substituents/Modifications | Biological Relevance (Hypothesized) |
|---|---|---|---|
| 4a | Quinoxaline | Chlorophenyl, pyrimidinylthio groups | Anticancer or enzyme inhibition |
Comparison with Target :
Morpholin-3-yl Acetamide Derivatives (Peer-Reviewed Study, )
details 2-(2-oxo-morpholin-3-yl)-acetamide derivatives , such as 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide .
| Compound ID | Core Structure | Substituents/Modifications | Key Features |
|---|---|---|---|
| Morpholin | Morpholine | Acetyl, methylsulfonyl groups | Enhanced polarity and solubility |
Contrast with Target :
- The morpholine ring introduces a heteroatom-rich, polar scaffold, improving aqueous solubility compared to the target’s quinoline-indole system. This structural difference may guide applications in central nervous system (CNS) targets, where blood-brain barrier penetration is critical.
Biological Activity
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3 |
| Molecular Weight | 387.44 g/mol |
| LogP | 3.5336 |
| Polar Surface Area | 72.98 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 3 |
The compound features a unique structure that includes a quinoline moiety linked to an indole-derived acetamide group, contributing to its diverse biological activities .
This compound exhibits its biological effects primarily through interactions with specific molecular targets:
Molecular Targets:
- Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors: It can modulate receptor activity, influencing various signaling pathways.
Biological Pathways:
The compound has been shown to affect pathways related to:
- Cell proliferation
- Apoptosis (programmed cell death)
- Inflammatory responses
These interactions suggest potential applications in treating diseases characterized by dysregulated cell growth and inflammation .
Biological Activity
Recent studies have demonstrated the following biological activities associated with this compound:
- Anticancer Properties:
-
Anti-inflammatory Effects:
- The compound has been shown to reduce pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent .
-
Antioxidant Activity:
- Research indicates that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
Research Findings
A summary of key research findings is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
